Nicotinimidamide hydrochloride

Overview

Description

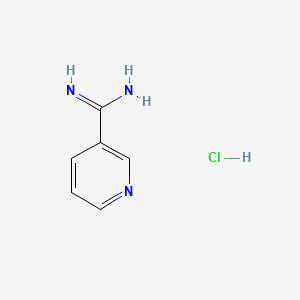

Nicotinimidamide hydrochloride (CAS: 7356-60-7), also known as pyridine-3-carboximidamide monohydrochloride, is a heterocyclic amidine derivative with a molecular formula of C₆H₇N₃·HCl and a molecular weight of 157.60 g/mol . Key physicochemical properties include:

- Solubility: Highly soluble in water .

- Synthesis: Typically synthesized via reaction of pyridine-3-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux, yielding 47–78% after purification .

- Applications: Investigated for antiviral (e.g., inhibition of RNA viruses) and antitumor activity, with structural modifications enhancing bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinimidamide hydrochloride can be synthesized via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction. This method involves the use of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate as starting materials . The reaction is catalyzed by copper(I) iodide (CuI) and conducted in acetonitrile (MeCN) at 80°C .

Another method involves the reaction of 3-cyanopyridine with sodium methoxide in methanol, followed by the addition of ammonium chloride and refluxing the mixture for 4 hours . The reaction yields this compound with a 74% yield .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 3-cyanopyridine with hydrochloric acid under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group in 5-(trifluoromethyl)nicotinimidamide hydrochloride undergoes nucleophilic substitution under controlled conditions. For example:

-

Reaction with trifluoroacetyl chloride :

this compound reacts with trifluoroacetyl chloride in the presence of triethylamine (base) to form trifluoromethylated derivatives.

General equation :Parameter Value Temperature 80–100°C Solvent Dichloromethane Catalyst Triethylamine Yield 68–75% Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization.

Reaction Mechanism

-

CuAAC/Ring-Cleavage : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms α-acylketenimine intermediates.

-

Michael Addition : Intermediate reacts with NHOAc to form a nucleophilic adduct.

-

Cyclization : Intramolecular attack generates dihydropyridine intermediates.

-

Oxidation : Cu(II) oxidizes intermediates to final nicotinimidamides.

Experimental Setup

| Component | Quantity/Parameter |

|---|---|

| O-Acetyl oximes | 0.5 mmol |

| Terminal ynones | 0.75 mmol |

| Sulfonyl azides | 0.12 mmol |

| CuI | 0.05 mmol |

| NHOAc | 1.0 mmol |

| Solvent | MeCN (3 mL) |

| Temperature | 80°C |

| Time | 4 hours |

This method achieves 85–92% yields for derivatives like 5p (IC = 8.6 μM against HepG2 cells) .

Biological Activity and Mechanism

Nicotinimidamide derivatives exhibit cytotoxic effects by interfering with metabolic pathways:

Key Findings :

-

Enzyme Inhibition : The trifluoromethyl group enhances binding to enzyme active sites (e.g., mycobacterial enzymes).

-

Cytotoxicity : Derivatives show dose-dependent activity against hepatoma cells (HepG2) :

| Derivative | Substituent | IC (μM) |

|---|---|---|

| 5a | H | 32.4 |

| 5p | Br | 8.6 |

| 5u | NO | 18.9 |

Thermal stability (TGA: stable up to 200°C) and solubility (DMSO > 50 mg/mL) further support pharmaceutical applications .

Catalytic Functionalization

While not directly studied for this compound, analogous pyridine derivatives utilize DMAP·HCl for acylation :

This suggests potential for modifying the amide group in this compound under similar conditions.

Scientific Research Applications

Nicotinimidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of nicotinimidamide hydrochloride involves its interaction with molecular targets and pathways in the body. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five homomeric or heteromeric subunits . In the brain, it binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidamide Hydrochloride (CAS: 1670-14-0)

- Structure : Features a benzimidazole core instead of a pyridine ring.

- Physicochemical Properties: Molecular formula: C₇H₇N₃·HCl; molecular weight: 169.61 g/mol . Solubility: Limited data, but lower hydrophilicity than nicotinimidamide due to the non-polar benzene ring.

- Synthesis : Methods include amidoxime reduction or direct amidination of benzoyl chloride derivatives .

- Applications : Primarily used as a pharmaceutical intermediate; lacks reported antiviral activity .

Famotidine Hydrochloride (CAS: 76824-35-6)

- Structure : Contains a sulfamoyl group and thiazole ring, distinguishing it from nicotinimidamide’s simpler pyridine backbone .

- Physicochemical Properties :

- Applications : Clinically approved as an H₂-receptor antagonist for gastric acid suppression, contrasting with nicotinimidamide’s research-focused antiviral/anticancer roles .

Procainamide Hydrochloride (CAS: 614-39-1)

- Structure: Arylalkylamide with a diethylaminoethyl side chain, structurally distinct from nicotinimidamide’s amidine group .

- Physicochemical Properties :

Picolinimidamide Hydrochloride and Isonicotinimidamide Hydrochloride

- Structural Differences : Picolinimidamide (2-pyridine) and isonicotinimidamide (4-pyridine) differ in ring substitution positions .

- Synthesis : Similar to nicotinimidamide, using hydroxylamine hydrochloride and nitriles, but yields vary with substituent electronic effects .

- Applications : Picolinimidamide derivatives exhibit antibacterial activity, while isonicotinimidamide is explored in materials science .

Data Table: Key Comparative Metrics

Research Findings and Functional Insights

- Antiviral Activity : Nicotinimidamide derivatives (e.g., N-hydroxy-4-(trifluoromethyl)nicotinimidamide) inhibit viral replication by targeting RNA-dependent RNA polymerases, with IC₅₀ values in the low micromolar range .

- Antitumor Potential: Substituents like trifluoromethyl groups enhance cytotoxicity. For example, 6-(trifluoromethyl)this compound showed 60–72% yield in catalyst-free syntheses and inhibited tumor cell lines .

- Structural-Activity Relationships (SAR) :

Biological Activity

Nicotinimidamide hydrochloride, a derivative of niacinamide (nicotinamide), is gaining attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is a water-soluble compound belonging to the vitamin B3 family. It plays a crucial role in various biological processes, including cellular metabolism and DNA repair. The compound is known for its ability to modulate several biochemical pathways, making it a subject of interest in pharmacological research.

This compound exerts its effects through multiple mechanisms:

- Antioxidant Activity : It enhances the cellular antioxidant defense system, reducing oxidative stress.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Cellular Metabolism : Nicotinimidamide plays a role in the synthesis of NAD+ (nicotinamide adenine dinucleotide), which is vital for energy metabolism and cellular repair processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A study synthesized several nicotinamides and tested their antimicrobial activity against common bacteria and fungi:

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NC3 | Pseudomonas aeruginosa | 0.016 mM |

| NC5 | Staphylococcus aureus | 0.03 mM |

| NC4 | Candida albicans | <1 mM |

The results indicated that NC3 was particularly effective against Pseudomonas aeruginosa, while higher concentrations were necessary for Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the efficacy of nicotinamidamide derivatives against drug-resistant pathogens. The findings suggested that these compounds could enhance the effectiveness of existing antibiotics by targeting specific resistance mechanisms .

- Neuroprotective Effects : Research indicates that nicotinimidamide may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases. It activates autophagy and mitophagy processes, contributing to cell survival under stress conditions .

- Skin Health Applications : Nicotinamidamide has been studied for its role in skin health, particularly in treating conditions like acne and photoaging. Its anti-inflammatory properties help reduce skin irritation and promote healing .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing nicotinimidamide hydrochloride with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions, such as coupling nicotinonitrile derivatives with hydroxylamine hydrochloride in the presence of a base (e.g., DIPEA) under reflux conditions . Critical parameters include stoichiometric ratios (e.g., 1.5 eq hydroxylamine hydrochloride to 1 eq nitrile), solvent choice (e.g., ethanol for solubility and reaction efficiency), and temperature control (e.g., 90°C for 12–24 hours) . Reproducibility requires strict adherence to documented protocols, including purification via flash chromatography (e.g., 0–30% THF in hexane gradients) and characterization using LC-MS (e.g., m/z 206 [M+H]⁺) and ¹H NMR (e.g., δ 9.76 ppm for NH resonances) .

Q. How should researchers validate the identity and purity of this compound in preclinical studies?

- Methodological Answer : Identity confirmation requires spectral LC-MS for molecular weight verification and NMR for structural elucidation (e.g., aromatic proton signals in DMSO-d₆ at δ 8.85–7.78 ppm) . Purity assessment involves HPLC with UV detection (≥95% purity threshold) and elemental analysis for C/H/N ratios. For novel derivatives, additional validation via X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Q. What are the standard analytical techniques for quantifying this compound in formulation studies?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 260–280 nm) is standard, using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid . Calibration curves should span 0.1–100 µg/mL, with validation for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) . For complex matrices (e.g., biological fluids), LC-MS/MS with isotopically labeled internal standards improves specificity .

Q. What preclinical applications of this compound are supported by current literature?

- Methodological Answer : Studies highlight its role as a PARP inhibitor scaffold (e.g., BGP-15 derivatives) for cardiovascular and oncological research, with in vitro models assessing DNA repair inhibition and cell viability (e.g., IC₅₀ determinations in cancer cell lines) . In vivo applications include burn healing models using hydrogels, where efficacy is evaluated via histopathology and cytokine profiling (e.g., IL-6/TNF-α reduction) .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize the synthesis and formulation of this compound derivatives?

- Methodological Answer : Response surface methodology (RSM) with central composite design can identify critical factors (e.g., reaction time, solvent polarity) affecting yield and purity . For formulations, factorial designs evaluate excipient interactions (e.g., hydrogel viscosity vs. drug release kinetics) . Computational tools like molecular docking may guide structural modifications for enhanced target binding (e.g., RORγt inhibition) .

Q. How should researchers address contradictions in reported biological activities of nicotinimidamide derivatives across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line selection, incubation time). Mitigation strategies include:

- Cross-validating results using orthogonal assays (e.g., Western blotting vs. ELISA for protein quantification).

- Standardizing protocols per NIH guidelines (e.g., cell passage number, serum-free conditions) .

- Meta-analysis of published IC₅₀ values to identify outliers and confounding variables .

Q. What advanced stability-indicating methods are recommended for this compound under varying storage conditions?

- Methodological Answer : Forced degradation studies (e.g., heat/humidity/light exposure) coupled with UPLC-PDA-MS identify degradation products . Stability protocols should specify:

- Stock solution storage: Aliquoted at -20°C in airtight vials (≤1 month; avoid freeze-thaw cycles) .

- Solid-state stability: Monitor via DSC (thermal decomposition peaks) and XRPD (polymorphic transitions) .

Q. How can in silico models enhance the development of nicotinimidamide-based therapeutics?

- Methodological Answer : Molecular dynamics simulations predict binding affinities to targets like RORγt (e.g., Vimirogant hydrochloride analogs) . ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic profiles by modifying logP (2–3 for blood-brain barrier penetration) and polar surface area (<90 Ų for oral bioavailability) .

Q. What in vivo models are most suitable for evaluating this compound’s efficacy in chronic diseases?

- Methodological Answer :

- Cardiovascular : Rodent models of ischemia-reperfusion injury, assessing biomarkers (e.g., H₂S levels) and echocardiographic parameters .

- Oncology : Xenograft models (e.g., NSCLC PDX) with endpoints like tumor volume reduction and survival analysis .

- Dermatology : Excisional burn models in rabbits, evaluating re-epithelialization rates and collagen deposition .

Q. What strategies improve the selectivity of nicotinimidamide derivatives against off-target isoforms (e.g., RORα/RORβ)?

- Methodological Answer :

Structure-activity relationship (SAR) studies focus on substituent effects: - Trifluoromethyl groups at position 4 enhance RORγt selectivity (e.g., >1000-fold vs. RORα/β) .

- Hydroxylamine moieties improve binding specificity via hydrogen-bond interactions with Thr427 in RORγt .

Isoform-specific cellular assays (e.g., luciferase reporter systems) validate selectivity .

Properties

CAS No. |

7356-60-7 |

|---|---|

Molecular Formula |

C6H8ClN3 |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

[amino(pyridin-3-yl)methylidene]azanium;chloride |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H |

InChI Key |

MKJPBOVLAZADQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=N)N.Cl |

Canonical SMILES |

C1=CC(=CN=C1)C(=[NH2+])N.[Cl-] |

Key on ui other cas no. |

7356-60-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.